molecular formula C7H11NO2S B11916928 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione CAS No. 62987-18-2

6,10-Dioxa-2-azaspiro[4.5]decane-1-thione

Katalognummer: B11916928
CAS-Nummer: 62987-18-2
Molekulargewicht: 173.24 g/mol
InChI-Schlüssel: FYCBXNHYFCYYFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,10-Dioxa-2-azaspiro[45]decane-1-thione is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic carbonate, followed by the introduction of a sulfur atom to form the thione group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6,10-Dioxa-2-azaspiro[4.5]decane-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6,10-Dioxa-2-azaspiro[4.5]decane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 6,10-Dioxa-2-azaspiro[4.5]decane-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s bioactive effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different functional groups.

    1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane: A related compound with additional methyl groups, affecting its chemical properties and reactivity.

Uniqueness

6,10-Dioxa-2-azaspiro[4.5]decane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds.

Eigenschaften

CAS-Nummer

62987-18-2

Molekularformel

C7H11NO2S

Molekulargewicht

173.24 g/mol

IUPAC-Name

6,10-dioxa-2-azaspiro[4.5]decane-1-thione

InChI

InChI=1S/C7H11NO2S/c11-6-7(2-3-8-6)9-4-1-5-10-7/h1-5H2,(H,8,11)

InChI-Schlüssel

FYCBXNHYFCYYFK-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CCNC2=S)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.